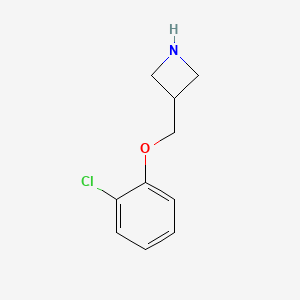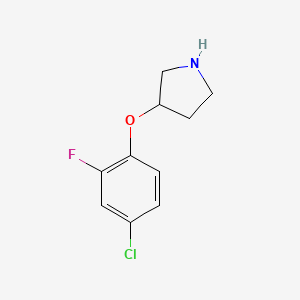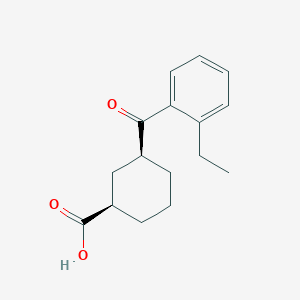
Potassium trifluoro(1H-indol-6-yl)borate
Overview
Description
Potassium trifluoro(1H-indol-6-yl)borate is a chemical compound with the molecular formula C8H6BF3N·K and a molecular weight of 223.02 g/mol. This compound is a reagent used in the preparation of boronic acids and esters via hydrolysis of potassium organotrifluoroborates with silica gel and water.
Biochemical Analysis
Biochemical Properties
Potassium trifluoro(1H-indol-6-yl)borate plays a significant role in biochemical reactions, particularly in the synthesis of boronic acids and esters. It interacts with enzymes and proteins involved in these reactions, facilitating the formation of boron-carbon bonds. The compound’s trifluoroborate group enhances its stability and reactivity, making it an effective reagent in Suzuki-Miyaura coupling reactions . This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through the formation of boron-carbon bonds. This compound can act as a nucleophile in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst . The trifluoroborate group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(1H-indol-6-yl)borate can be synthesized through the hydroboration of indole derivatives. The addition of a B–H bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane is a common route . The reaction typically involves the use of boron reagents and can be catalyzed by palladium in the presence of various aryl halides .
Industrial Production Methods
Industrial production of this compound involves the large-scale hydrolysis of potassium organotrifluoroborates using silica gel and water. This method is efficient and yields high-purity products suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(1H-indol-6-yl)borate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with aryl halides via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Hydrolysis: It can be hydrolyzed to form (1H-indol-6-yl)boronic acid using silica gel and water.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Silica Gel and Water: Used for hydrolysis to form boronic acids.
Major Products Formed
Indole Derivatives: Formed through Suzuki-Miyaura cross-coupling reactions.
(1H-indol-6-yl)boronic Acid: Formed through hydrolysis.
Scientific Research Applications
Potassium trifluoro(1H-indol-6-yl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of boronic acids and esters.
Biology: Employed in the study of biological pathways involving boron-containing compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of potassium trifluoro(1H-indol-6-yl)borate involves its role as a boron reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst . This process is facilitated by the presence of a base, such as potassium acetate, which forms the alkoxo-palladium intermediate .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Potassium trifluoro(1H-indol-6-yl)borate is unique due to its specific structure, which allows it to participate effectively in Suzuki-Miyaura cross-coupling reactions. Its ability to form stable boronic acids and esters via hydrolysis makes it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
potassium;trifluoro(1H-indol-6-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N.K/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7;/h1-5,13H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRROZIXUXOCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C=CN2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111733-01-7 | |
| Record name | Borate(1-), trifluoro-1H-indol-6-yl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111733-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1649167.png)



![(3E)-1-[(1R)-1-(4-Fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]piperidin-2-one](/img/structure/B1649180.png)

![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)





